Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Overview
Description
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization and esterification . For example, the reaction of 5-methyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are frequently used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like Pd/C or Pt/C.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .
Scientific Research Applications
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the ester and methyl groups.
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: Another ester derivative with a different substitution pattern.
Uniqueness
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ester group at the 8-position and the methyl group at the 5-position distinguishes it from other tetrahydroquinoline derivatives and can lead to unique interactions with biological targets .
Properties
IUPAC Name |
methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h5-6,13H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLMLPJLQQOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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